molecular formula C₆₄H₁₁₃N₁₁O₁₃ B028709 [(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate CAS No. 83602-41-9

[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate

Katalognummer B028709
CAS-Nummer: 83602-41-9
Molekulargewicht: 1244.6 g/mol
InChI-Schlüssel: SNGZGZKWJAWNLP-BRPCFJBISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The synthesis and analysis of complex organic compounds, especially those with multiple chiral centers and functional groups, are fundamental in organic chemistry, providing insights into molecular interactions, reactivity, and the development of novel materials and pharmaceuticals. Complex molecules like the one described often require multi-step synthesis, involving selective reactions that maintain the integrity of functional groups and chiral centers.

Synthesis Analysis

The synthesis of complex organic molecules often involves a series of reactions, each carefully chosen to add or modify specific parts of the molecule without interfering with existing functional groups. For example, the chemo-enzymatic synthesis approach combines chemical and enzymatic steps to achieve high stereocontrol and regioselectivity, crucial for creating specific chiral centers in complex molecules (Kuwata et al., 2017).

Molecular Structure Analysis

The analysis of a molecule's structure provides essential information on its potential reactivity and interactions. Techniques such as X-ray crystallography can reveal the arrangement of atoms within a compound, providing insights into its stereochemistry and conformation. Studies like those by Medvedeva et al. (2009) focus on determining the crystal structure of complex molecules, offering valuable information on molecular geometry and potential binding sites (Medvedeva et al., 2009).

Chemical Reactions and Properties

Understanding the reactivity of complex molecules involves studying their behavior in various chemical reactions, including how different functional groups interact and influence each other. Research on the synthesis and reactivity of multi-functional compounds can shed light on new synthetic pathways and reaction mechanisms. For instance, the exploration of heteroarotinoid synthesis provides insights into receptor activation capabilities and the influence of molecular structure on reactivity (Berlin et al., 2005).

Eigenschaften

CAS-Nummer

83602-41-9

Produktname

[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate

Molekularformel

C₆₄H₁₁₃N₁₁O₁₃

Molekulargewicht

1244.6 g/mol

IUPAC-Name

[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate

InChI

InChI=1S/C64H113N11O13/c1-26-28-29-41(15)53(88-44(18)76)52-57(81)67-45(27-2)59(83)70(20)34-49(77)71(21)47(31-36(5)6)56(80)69-50(39(11)12)61(85)72(22)48(32-37(7)8)55(79)65-42(16)54(78)66-43(17)58(82)75(25)64(19,33-38(9)10)63(87)68-46(30-35(3)4)60(84)73(23)51(40(13)14)62(86)74(52)24/h26,28,35-43,45-48,50-53H,27,29-34H2,1-25H3,(H,65,79)(H,66,78)(H,67,81)(H,68,87)(H,69,80)/b28-26+/t41-,42+,43-,45+,46+,47+,48+,50+,51+,52+,53-,64+/m1/s1

InChI-Schlüssel

SNGZGZKWJAWNLP-BRPCFJBISA-N

Isomerische SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@@](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)OC(=O)C)C)C(C)C)C)CC(C)C)(C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OC(=O)C)C)C(C)C)C)CC(C)C)(C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Kanonische SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OC(=O)C)C)C(C)C)C)CC(C)C)(C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Synonyme

6-[(2S,3R,4R,6E)-3-(Acetyloxy)-4-methyl-2-(methylamino)-6-octenoic acid] Cyclosporin A;  B 3-243;  O-Acetyl-C91-cyclosporin A;  O-Acetylcyclosporin A;  SDZ 33-243

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.